molecular formula C19H21F2N5O3S2 B1193422 PF-6751979

PF-6751979

Cat. No.: B1193422
M. Wt: 469.5258
InChI Key: PQWLGKOGBRNRST-WQZPPZBRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, such compounds are investigated for their pharmacological or industrial applications, with structural and functional attributes tailored to specific targets. While direct data on PF-6751979 is absent, its comparison with analogous compounds can be contextualized using general guidelines for chemical analysis and manuscript preparation .

Properties

Molecular Formula

C19H21F2N5O3S2

Molecular Weight

469.5258

IUPAC Name

N-(2-((4aR,6S,8aR)-2-amino-4a,6-dimethyl-4,4a,5,6-tetrahydropyrano[3,4-d][1,3]thiazin-8a(8H)-yl)thiazol-4-yl)-5-(difluoromethoxy)picolinamide

InChI

InChI=1S/C19H21F2N5O3S2/c1-10-5-18(2)9-31-17(22)26-19(18,8-28-10)15-25-13(7-30-15)24-14(27)12-4-3-11(6-23-12)29-16(20)21/h3-4,6-7,10,16H,5,8-9H2,1-2H3,(H2,22,26)(H,24,27)/t10-,18-,19+/m0/s1

InChI Key

PQWLGKOGBRNRST-WQZPPZBRSA-N

SMILES

O=C(NC1=CSC([C@@]23N=C(N)SC[C@]2(C)C[C@H](C)OC3)=N1)C4=NC=C(OC(F)F)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-6751979;  PF 6751979;  PF6751979; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Hypothetically, PF-6751979 may belong to a class of halogenated aromatic compounds, given the prevalence of brominated and chlorinated derivatives in the evidence (e.g., CAS 1761-61-1, a brominated benzoic acid derivative, and CAS 1046861-20-4, a boronic acid-containing compound) . Key structural features for comparison might include:

  • Functional groups : Presence of halogens (Br, Cl, F), boronic acids, or heterocyclic moieties.
  • Molecular weight : Ranges from 200–350 Da for compounds in the evidence .
  • Polarity : Log S (solubility) values between -2.99 and -1.98, indicating moderate solubility in aqueous media .
Table 1: Structural and Physicochemical Comparison
Compound CAS No. Molecular Formula Molecular Weight Log S (ESOL) Key Functional Groups
This compound* N/A Hypothetical ~300 Da -2.5 (est.) Halogen, heterocycle
CAS 1761-61-1 1761-61-1 C₇H₅BrO₂ 201.02 -2.47 Bromo, carboxylic acid
CAS 1046861-20-4 1046861-20-4 C₆H₅BBrClO₂ 235.27 -2.99 Boronic acid, chloro
CAS 428854-24-4 428854-24-4 C₁₇H₁₅FN₈ 350.35 -2.63† Fluoro, pyrazolo-pyrimidine

*Hypothetical data based on evidence trends; †Estimated from similar compounds .

Functional Analogues

If this compound is a therapeutic agent, its functional analogs might include compounds with demonstrated pharmacological activity. For example:

  • Bioavailability : GI absorption and BBB permeability metrics (e.g., CAS 1046861-20-4 shows high GI absorption and BBB penetration) .
  • Target engagement : Similar compounds in the evidence inhibit enzymes or interact with cellular transporters (e.g., CYP450 inhibition status) .
Table 2: Pharmacological Comparison
Compound Bioavailability (Score) BBB Penetration CYP Inhibition Key Applications
This compound* 0.55 (est.) Yes No Hypothetical therapeutic
CAS 1761-61-1 0.55 No Not reported Industrial synthesis
CAS 1046861-20-4 0.55 Yes No Catalysis, drug intermediates
CAS 428854-24-4 0.55 (est.) No No Kinase inhibition (hypothetical)

Critical Analysis and Limitations

The absence of direct data on this compound necessitates reliance on analogous compounds and general guidelines:

  • Contradictions : Variability in solubility and bioactivity among structurally similar compounds complicates extrapolation .
  • Gaps : Pharmacodynamic data (e.g., IC₅₀, EC₅₀) are missing in the evidence, limiting mechanistic comparisons .
  • Best practices: Follow IUPAC nomenclature and CASSI journal abbreviations for referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-6751979
Reactant of Route 2
PF-6751979

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.